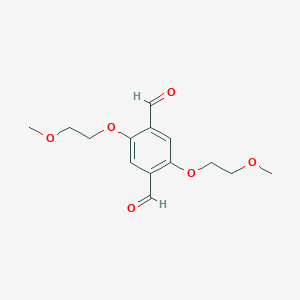
2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Overview
Description
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is a chemical compound with the molecular formula C18H26O8 and a molecular weight of 370.39 g/mol . It is known for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The compound is characterized by its high crystallinity, large specific surface area, and high thermochemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(2-methoxyethoxy)terephthalaldehyde can be synthesized through the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 2,5-dihydroxyterephthalaldehyde . The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction yields the desired product after purification through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-methoxyethoxy)terephthalaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Condensation: Primary amines in the presence of a dehydrating agent like anhydrous sodium sulfate.
Major Products Formed
Oxidation: 2,5-Bis(2-methoxyethoxy)terephthalic acid.
Reduction: 2,5-Bis(2-methoxyethoxy)benzyl alcohol.
Condensation: Schiff bases with various amines.
Scientific Research Applications
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalaldehyde exerts its effects is primarily through its ability to form stable frameworks with metal ions or organic linkers . These frameworks exhibit high stability and specific interactions with target molecules, making them suitable for various applications. The molecular targets and pathways involved include coordination with metal ions and hydrogen bonding with organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar in structure but lacks the ethoxy groups, resulting in different solubility and reactivity properties.
2,5-Bis(2-methoxyethoxy)benzaldehyde: Similar but with only one aldehyde group, affecting its ability to form extended frameworks.
Uniqueness
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is unique due to its dual aldehyde groups and extended ethoxy chains, which enhance its solubility and reactivity in forming stable frameworks . This makes it particularly valuable in the synthesis of MOFs and COFs with high surface areas and stability .
Properties
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWISUXODOGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


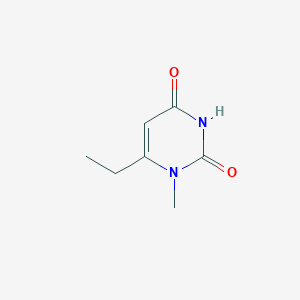
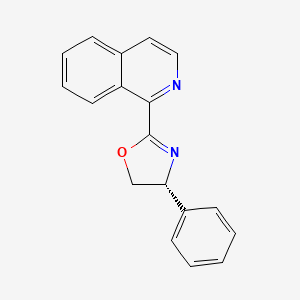
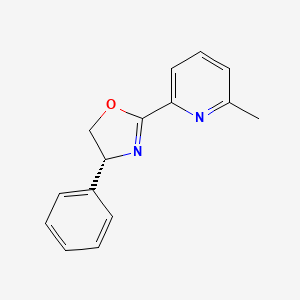

![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
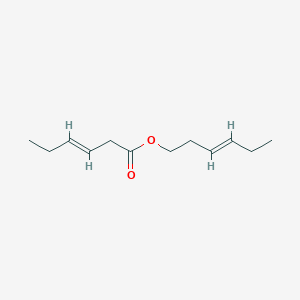
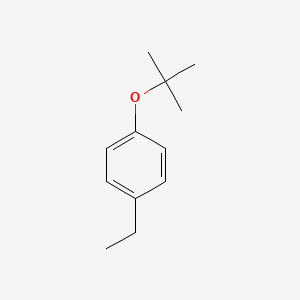
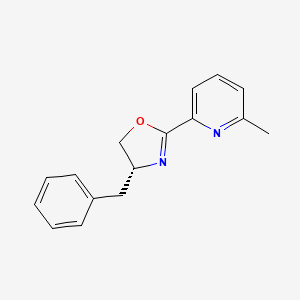
![6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
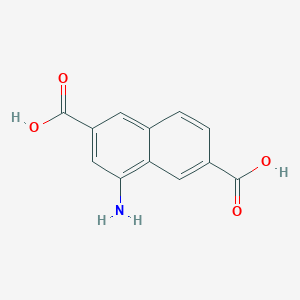
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
